N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide: is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a pyridine ring attached to the indole core via a carboxamide linkage. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide typically involves the reaction of 1H-indole-2-carboxylic acid with pyridin-3-ylmethanamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. The use of microwave-assisted synthesis can also enhance the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can participate in electrophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
- N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide
- N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide
Comparison:
- N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide: This compound has the pyridine ring attached at the 2-position, which may result in different steric and electronic properties compared to N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide.
- N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide: The attachment at the 4-position of the pyridine ring can influence the compound’s reactivity and interaction with biological targets.
- N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide: The carboxamide group is attached at the 3-position of the indole ring, which may affect the compound’s chemical and biological properties.
This compound stands out due to its unique structural arrangement, which can influence its reactivity and interaction with biological targets, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(17-10-11-4-3-7-16-9-11)14-8-12-5-1-2-6-13(12)18-14/h1-9,18H,10H2,(H,17,19) |
InChI Key |
WMKYVCSCAOLEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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